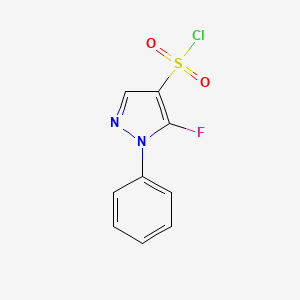
Chlorure de 5-fluoro-1-phényl-1H-pyrazole-4-sulfonyle
Vue d'ensemble
Description
5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClFN2O2S and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les pyrazoles, y compris le chlorure de 5-fluoro-1-phényl-1H-pyrazole-4-sulfonyle, ont une large gamme d'applications en chimie médicinale . Ils sont utilisés pour leurs propriétés antimicrobiennes , antituberculeuses , anti-inflammatoires , antioxydantes , antitumorales , cytotoxiques , et analgésiques .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, les pyrazoles sont très appréciés. L'importance des motifs aromatiques et hétérocycliques contenant du fluor pour les industries pharmaceutiques et agrochimiques continue de croître . Les dérivés fluorés du pyrazole suscitent un intérêt accru en raison de leur utilisation potentielle dans le traitement du diabète, des maladies inflammatoires, comme inhibiteurs de l'acide gastrique et comme acaricides .
Agrochimie
En agrochimie, les pyrazoles sont utilisés dans la synthèse de divers agents de protection des plantes . Les dérivés fluorés du pyrazole sont particulièrement utiles en raison de la stabilité de la liaison C-F .
Chimie de coordination
Les pyrazoles sont également utilisés en chimie de coordination . Ils peuvent agir comme des ligands, se coordinant avec divers ions métalliques pour former des complexes ayant des propriétés intéressantes.
Chimie organométallique
En chimie organométallique, les pyrazoles sont utilisés comme ligands pour former des composés organométalliques . Ces composés ont des applications en catalyse, en science des matériaux et en pharmacologie.
Synthèse d'autres composés
Les pyrazoles peuvent être utilisés comme intermédiaires dans la synthèse d'autres composés organiques complexes . Par exemple, un nouveau pyrazole fluoré a été synthétisé avec succès via une réaction en deux étapes .
Mécanisme D'action
Target of Action
Many sulfonyl chloride compounds are used as intermediates in organic synthesis due to their reactivity .
Action Environment
The action, efficacy, and stability of “5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s reactivity and stability .
Analyse Biochimique
Cellular Effects
The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of target enzymes, resulting in enzyme inhibition. This binding is often facilitated by the formation of covalent bonds between the sulfonyl chloride group of the compound and nucleophilic residues within the enzyme’s active site. Additionally, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation over time, depending on the experimental conditions. In vitro studies have shown that 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can maintain its activity for extended periods under controlled conditions. Factors such as temperature, pH, and the presence of other reactive species can influence its stability and degradation rate. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes while minimizing potential toxicity .
Metabolic Pathways
5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic activity. Additionally, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can interact with cofactors such as NADH and FADH2, further modulating metabolic pathways and influencing cellular energy production .
Transport and Distribution
The transport and distribution of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and localization. Additionally, binding proteins within the cytoplasm and organelles can influence the distribution and activity of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride, affecting its overall biochemical effects .
Subcellular Localization
The subcellular localization of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing cellular energy production and metabolic activity .
Propriétés
IUPAC Name |
5-fluoro-1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMPQWPJSKHKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)
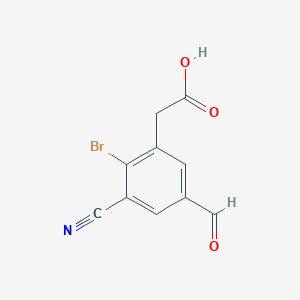
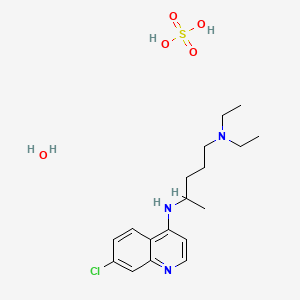
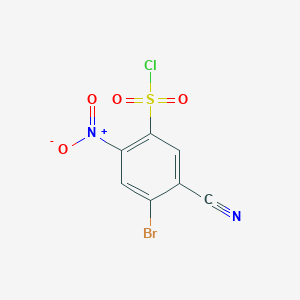
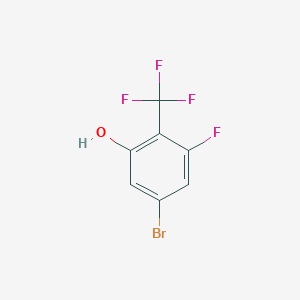
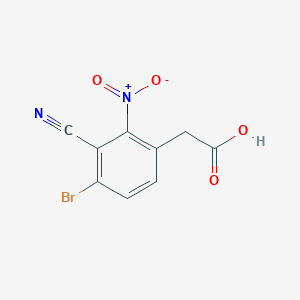
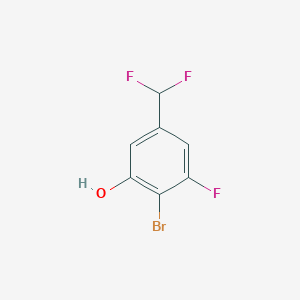
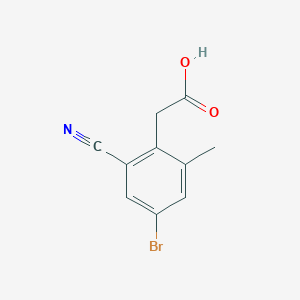
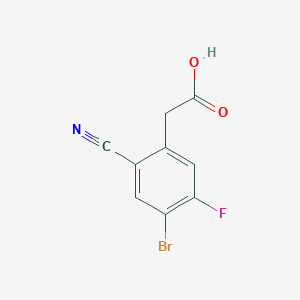
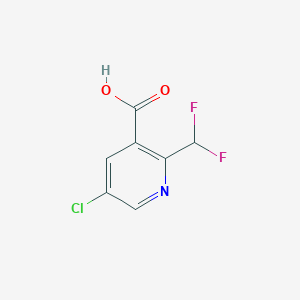

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)
